molecular formula C7H16N2S B1465340 N-(2-aminoethyl)thian-4-amine CAS No. 1178097-61-4

N-(2-aminoethyl)thian-4-amine

Cat. No.: B1465340
CAS No.: 1178097-61-4
M. Wt: 160.28 g/mol
InChI Key: UWRRCEDDNMQAEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-aminoethyl)thian-4-amine is a chemical compound offered for research and development purposes. This product is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any personal use. As a molecule featuring a thiane (tetrahydrothiopyran) ring linked to an ethylamine chain, it serves as a potential building block or intermediate in organic and medicinal chemistry research. Its structure suggests potential application in the synthesis of more complex molecules for pharmaceutical discovery, agrochemical research, and as a ligand in coordination chemistry. Researchers might utilize this compound in the exploration of new chemical entities or in the study of structure-activity relationships. While specific mechanistic details for this compound are not well-documented in the literature, analogous aminoethyl-substituted compounds are often investigated for their molecular interactions, such as with enzymes or receptors . All available information is provided for descriptive purposes only and is not intended to be a specification. The researcher is solely responsible for determining the suitability of this product for their particular application.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N'-(thian-4-yl)ethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2S/c8-3-4-9-7-1-5-10-6-2-7/h7,9H,1-6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWRRCEDDNMQAEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1NCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N 2 Aminoethyl Thian 4 Amine

Retrosynthetic Analysis and Key Precursors

A logical retrosynthetic analysis of N-(2-aminoethyl)thian-4-amine (I) suggests a disconnection at the C-N bond of the side chain. This leads to two primary precursors: thian-4-amine (II) and a two-carbon electrophilic synthon bearing a protected or latent amino group, such as 2-bromoethylamine (B90993) hydrobromide or N-Boc-2-aminoacetaldehyde.

Alternatively, a disconnection at the C-N bond of the thiane (B73995) ring points towards thian-4-one (III) as a key intermediate. This precursor can then be coupled with ethylenediamine (B42938) or a protected equivalent through reductive amination to furnish the target molecule.

Therefore, the key precursors for the synthesis of this compound are thian-4-amine and thian-4-one. The synthesis of these precursors is a critical first step in most of the synthetic strategies discussed below.

Classical Synthetic Routes to the Thian-4-amine Moiety

The synthesis of the thian-4-amine moiety typically starts from the corresponding ketone, thian-4-one. One of the most common methods for the conversion of a ketone to an amine is reductive amination. In this process, thian-4-one is treated with ammonia (B1221849) or a source of ammonia in the presence of a reducing agent. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), or catalytic hydrogenation.

Another approach involves the formation of an oxime from thian-4-one by reaction with hydroxylamine, followed by reduction of the oxime to the primary amine. Various reducing agents can be employed for this step, including lithium aluminum hydride (LiAlH4) or catalytic hydrogenation over a nickel or palladium catalyst.

Strategies for Introducing the N-(2-aminoethyl) Side Chain

Once the thian-4-amine core is obtained, several strategies can be employed to introduce the N-(2-aminoethyl) side chain. These methods are broadly categorized into reductive amination, nucleophilic substitution, and amidation followed by reduction.

Reductive amination offers a direct and efficient method for the synthesis of this compound from thian-4-one. This one-pot reaction involves the condensation of thian-4-one with a suitable amine, such as N-Boc-ethylenediamine, to form an intermediate imine or enamine, which is then reduced in situ. The use of a protecting group on the terminal amine of ethylenediamine is crucial to prevent side reactions and to allow for selective reaction at one of the amino groups. Sodium triacetoxyborohydride is a commonly used reducing agent for this transformation due to its mildness and selectivity. nih.govresearchgate.net Following the reductive amination, the Boc protecting group can be removed under acidic conditions to yield the final product.

ReactantsReagentsProductNotes
Thian-4-one, N-Boc-ethylenediamineSodium triacetoxyborohydride (STAB)N-Boc-N'-(thian-4-yl)ethane-1,2-diamineOne-pot reaction.
N-Boc-N'-(thian-4-yl)ethane-1,2-diamineTrifluoroacetic acid (TFA) or HClThis compoundDeprotection step.

This strategy involves the alkylation of thian-4-amine with a reagent containing a two-carbon chain and a leaving group, as well as a protected amino group. A common alkylating agent is 2-bromoethylamine hydrobromide. orgsyn.orgchemicalbook.comnih.gov The reaction is typically carried out in the presence of a base to neutralize the hydrobromide salt and to deprotonate the thian-4-amine, facilitating its nucleophilic attack on the electrophilic carbon of the bromoethylamine. The use of a suitable solvent, such as a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile, is common.

ReactantsReagentsProductNotes
Thian-4-amine, 2-Bromoethylamine hydrobromideBase (e.g., K2CO3, Et3N)This compoundDirect alkylation. May require optimization to avoid over-alkylation.

An alternative to direct alkylation is a two-step sequence involving acylation of thian-4-amine followed by reduction of the resulting amide. For instance, thian-4-amine can be acylated with a protected amino acid, such as Boc-glycine, using standard peptide coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). The resulting amide can then be reduced to the corresponding amine using a powerful reducing agent such as lithium aluminum hydride (LiAlH4) or borane (B79455) (BH3). This method provides a controlled way to introduce the ethylamine (B1201723) side chain.

ReactantsReagentsProductNotes
Thian-4-amine, Boc-glycineDCC or EDCN-Boc-2-amino-N-(thian-4-yl)acetamideAmide formation.
N-Boc-2-amino-N-(thian-4-yl)acetamideLiAlH4 or BH3N-Boc-N'-(thian-4-yl)ethane-1,2-diamineAmide reduction.
N-Boc-N'-(thian-4-yl)ethane-1,2-diamineTFA or HClThis compoundDeprotection step.

Stereoselective Synthesis of this compound Enantiomers

The stereoselective synthesis of this compound enantiomers is a challenging area, as thian-4-amine itself is achiral. Chirality can be introduced by substitution on the thiane ring, which is not present in the parent molecule. However, if chiral derivatives of thian-4-amine were desired, several strategies could be envisioned.

One approach would be the chiral resolution of a racemic mixture of a suitable precursor. For example, if a chiral derivative of thian-4-amine were synthesized, it could be resolved using a chiral acid to form diastereomeric salts that can be separated by crystallization.

Another strategy would be to employ an asymmetric synthesis. This could involve the use of a chiral catalyst in one of the key bond-forming reactions. For instance, an asymmetric reductive amination of a prochiral thian-4-one derivative could potentially be achieved using a chiral catalyst or a chiral reducing agent. However, the development of such methods for thiane systems is not as advanced as for other heterocyclic systems.

Chiral Auxiliary-Mediated Syntheses

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to guide the formation of a specific stereoisomer. wikipedia.org After the desired stereocenter is set, the auxiliary is removed and can often be recovered for reuse. wikipedia.org For the synthesis of a chiral amine like thian-4-amine, a prochiral precursor could be reacted with a chiral auxiliary to form a diastereomeric intermediate. Subsequent reactions are then directed by the auxiliary to occur on one face of the molecule, leading to a high diastereomeric excess.

Prominent examples of chiral auxiliaries used in amine synthesis include pseudoephedrine and tert-butanesulfinamide (Ellman's auxiliary). nih.govyale.edu In a hypothetical application to the thian-4-amine core, a precursor such as thian-4-one could be condensed with tert-butanesulfinamide to form a sulfinylimine. The addition of a nucleophile to the C=N bond would then be directed by the bulky tert-butylsulfinyl group, leading to the formation of one diastereomer preferentially. harvard.edu Subsequent removal of the auxiliary under acidic conditions would yield the enantiomerically enriched thian-4-amine. harvard.edu

Table 1: Representative Performance of Chiral Auxiliaries in Amine Synthesis

Chiral Auxiliary Substrate Type Diastereomeric Ratio (d.r.) / Diastereomeric Excess (d.e.) Reference
Pseudoephedrine Carboxylic Acid Amide >95:5 d.r. for α-alkylation wikipedia.org
tert-Butanesulfinamide Aldimine/Ketimine >90% d.e. for Grignard additions yale.eduharvard.edu

Asymmetric Catalysis in Thian-4-amine Ring Formation

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. acs.org For the synthesis of the thian-4-amine moiety, a key strategy would involve the asymmetric hydrogenation of a prochiral precursor, such as an enamine or imine derived from thian-4-one.

Transition metal catalysts, particularly those based on iridium, rhodium, or ruthenium, complexed with chiral ligands, have proven highly effective for the asymmetric reduction of C=N bonds. acs.org For instance, a cyclic enamine precursor to the thian-4-amine ring could be hydrogenated using a chiral iridium catalyst, potentially yielding the desired product with high enantiomeric excess (ee). acs.org The development of new chiral ligands is a continuing area of research aimed at improving the efficiency and selectivity of these transformations for a wide range of substrates, including cyclic amines. acs.org

Another approach is organocatalysis, where small chiral organic molecules are used to catalyze stereoselective reactions. nih.gov For example, a chiral Brønsted acid could be used to catalyze the asymmetric reduction of an imine or a related Pictet-Spengler type reaction to form the chiral heterocyclic ring system.

Table 2: Examples of Asymmetric Catalysis for Chiral Amine Synthesis

Catalyst System (Metal/Ligand) Substrate Type Enantiomeric Excess (ee) Reference
Ir/LalithPhos Cyclic N-aryl ketimine >99% ee acs.org
Rh/C4-TunePhos Cyclic enamine 86-95% ee acs.org

Resolution Techniques for Racemic Mixtures

When direct asymmetric synthesis is not feasible or efficient, the resolution of a racemic mixture is a common alternative. pbworks.com This process involves separating a 50:50 mixture of enantiomers. youtube.com A widely used method is diastereomeric crystallization. thieme-connect.de This technique involves reacting the racemic amine with an enantiomerically pure chiral acid, such as tartaric acid or mandelic acid, to form a pair of diastereomeric salts. pbworks.comthieme-connect.de Since diastereomers have different physical properties, they can often be separated by fractional crystallization. pbworks.com After separation, the desired enantiomer of the amine is recovered by treating the salt with a base. pbworks.comyoutube.com

A more recent development involves the use of PEGylated resolving agents. nih.gov In this method, a chiral resolving agent is attached to a polyethylene (B3416737) glycol (PEG) polymer. After forming diastereomeric complexes with the racemic amine, a phase transition (e.g., precipitation induced by cooling) allows for the separation of the enriched diastereomer by simple filtration. nih.gov This method offers the advantage of easy recovery and reuse of the resolving agent. nih.gov

Table 3: Efficiency of Racemic Amine Resolution Techniques

Racemic Amine Resolving Agent Method Yield Optical Purity (% ee) Reference
1-Phenylethylamine (S)-Mandelic Acid Diastereomeric Crystallization - >99% thieme-connect.de
Phenylalanine methyl ester PEGylated-(R)-mandelic acid Temperature-assisted phase transition 78-90% 72-85% (first cycle) nih.gov

Green Chemistry Approaches to this compound Synthesis

Green chemistry principles encourage the design of chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov Key aspects include the use of safer solvents, renewable feedstocks, and energy-efficient catalytic methods. nih.gov

Solvent-Free Reactions

Conducting reactions without a solvent, or in a solvent-free system, offers significant environmental benefits by reducing waste and eliminating the hazards associated with volatile organic compounds. rsc.org Such reactions can also lead to shorter reaction times and higher yields. researchgate.net While specific solvent-free syntheses for this compound are not prominently documented, related methodologies suggest its feasibility. For example, efficient one-pot, solvent-free syntheses of 2-thioxo-1,3-thiazinane-4-one derivatives have been reported, demonstrating that complex sulfur-containing heterocycles can be constructed under these conditions. researchgate.net Applying this principle, key steps in the synthesis of the thian-4-amine core, such as cyclization or functional group interconversions, could potentially be adapted to solvent-free conditions, particularly with the use of solid-supported reagents or microwave irradiation.

Catalyst Development for Sustainable Synthesis

The development of sustainable catalysts is a cornerstone of green chemistry. This involves creating catalysts that are highly efficient, reusable, and derived from non-toxic, readily available materials. oiccpress.com Heterogeneous catalysts, which exist in a different phase from the reactants, are particularly attractive as they can be easily separated from the reaction mixture and recycled. researchgate.net

For the synthesis of this compound, sustainable catalysts could be employed in several ways. For instance, naturally derived base catalysts, such as those prepared from waste snail shells, have been used for the synthesis of other nitrogen-containing heterocycles. oiccpress.com Similarly, metal oxides modified with organic molecules, such as tris(2-aminoethyl)amine (B1216632), have been developed as hybrid catalysts for various organic transformations. mdpi.com Research in this area focuses on creating robust, recyclable catalysts for key reactions like C-N bond formation and asymmetric reductions, which would be central to a greener synthesis of the target molecule.

Scalable Synthesis and Process Optimization for Academic Research

Translating a synthetic route from a small-scale laboratory experiment to a larger, more practical scale for academic research (e.g., gram-scale) requires careful process optimization. The goal is to develop a procedure that is not only high-yielding but also robust, safe, and efficient in terms of time and resources.

Key considerations for the scalable synthesis of this compound would include:

Minimizing Chromatography: Purification by column chromatography is often a bottleneck in scaling up. Optimized routes would favor steps that yield products pure enough for subsequent steps after a simple workup or crystallization. nih.gov

Reagent Selection: Using inexpensive, stable, and readily available starting materials and reagents is crucial.

Robust Reaction Conditions: The chosen reactions should be insensitive to minor fluctuations in temperature, concentration, or reaction time, ensuring reproducibility on a larger scale.

Telescoping Reactions: Whenever possible, multiple synthetic steps are combined into a single pot ("one-pot" synthesis) to avoid intermediate isolation and purification, which saves time and reduces solvent waste. researchgate.net

For example, a scalable synthesis of a related 4′-thionucleoside was achieved by optimizing a sequence of steps to be executed with minimal chromatography. researchgate.net Similarly, the gram-scale synthesis of complex molecules like N-SF5 azetidines demonstrates that with careful planning, even complex transformations can be made practical for producing substantial quantities of material for further study. acs.org

Advanced Structural and Conformational Analysis of N 2 Aminoethyl Thian 4 Amine

Conformational Preferences of the Thiane (B73995) Ring

The thiane ring, a sulfur-containing analog of cyclohexane (B81311), predominantly adopts a chair conformation to minimize angular and torsional strain. However, other higher-energy conformations, such as the boat and twist-boat, are relevant as transition states or in specific sterically demanding situations.

Chair-Boat Interconversions

Like cyclohexane, the thiane ring can undergo conformational inversion, converting one chair form into another via a higher-energy twist-boat intermediate. The energy barrier for the chair-to-chair interconversion in thiane is generally lower than in cyclohexane due to the longer C-S bonds (typically around 1.82 Å) and the smaller C-S-C bond angle (around 100°) compared to the C-C-C angle in cyclohexane. This leads to reduced torsional strain in the transition states.

The interconversion process can be visualized as passing through several key conformations:

Chair (C): The most stable conformation.

Twist-Boat (TB): A flexible, higher-energy intermediate.

Boat (B): A high-energy transition state connecting two twist-boat forms.

The energy diagram for this process shows the chair conformations as deep energy minima, with the twist-boat as a local minimum and the boat as a transition state. The activation energy for the chair-chair interconversion is a key parameter, though specific experimental values for N-(2-aminoethyl)thian-4-amine are not available in the literature. For the parent thiane, this barrier is approximately 9.4 kcal/mol. grafiati.com

Table 3.1.1: Estimated Relative Energies of Thiane Ring Conformations

Conformation Estimated Relative Energy (kcal/mol) Characteristics
Chair 0 Most stable, staggered arrangement
Twist-Boat ~5-6 Flexible, partially eclipsed

Note: These are generalized values for substituted thianes and may vary for the specific compound.

Equatorial vs. Axial Substituent Orientations

The 4-substituted N-(2-aminoethyl) group on the thiane ring can occupy either an equatorial or an axial position. In general, bulky substituents on six-membered rings preferentially occupy the equatorial position to avoid steric clashes with the axial hydrogens on the same side of the ring (1,3-diaxial interactions). mdpi.comustc.edu.cnuah.esnih.gov

For this compound, the chair conformation with the N-(2-aminoethyl) substituent in the equatorial position is expected to be significantly more stable than the axial conformer. The axial conformer would experience considerable steric repulsion between the substituent and the axial hydrogens at the C2 and C6 positions of the thiane ring.

The conformational preference can be quantified by the conformational free energy difference (ΔG°), also known as the A-value. While a specific A-value for the N-(2-aminoethyl) group on a thiane ring is not documented, it is expected to be substantial, likely greater than 2 kcal/mol, favoring the equatorial conformer.

Table 3.1.2: Comparison of Equatorial and Axial Conformations

Conformer Key Interactions Expected Stability
Equatorial Gauche interactions with the ring More stable

Intramolecular Hydrogen Bonding Networks

This compound possesses multiple hydrogen bond donors (the primary and secondary amine groups) and acceptors (the amine nitrogens and the sulfur atom). This allows for the possibility of intramolecular hydrogen bonds, which can significantly influence the molecule's preferred conformation. ias.ac.infairsharing.org

Several potential intramolecular hydrogen bonding interactions can be hypothesized:

Between the side chain and the ring nitrogen: The primary amine of the aminoethyl group could form a hydrogen bond with the nitrogen of the thian-4-amine, creating a six-membered ring-like structure. This type of interaction is often favorable. ustc.edu.cnfairsharing.org

Involving the thiane sulfur: Although sulfur is a weaker hydrogen bond acceptor than nitrogen or oxygen, an N-H···S interaction is possible. This would likely be a weaker interaction but could still contribute to the stability of certain conformations.

Within the side chain: The primary and secondary amines of the side chain could potentially interact, though this is less likely to be a dominant interaction compared to those involving the ring.

Analysis of the N-(2-aminoethyl) Side Chain Flexibility

The rotation around the C-C and C-N bonds will lead to various staggered and eclipsed conformers. The relative energies of these conformers determine the preferred shape of the side chain. For instance, an anti-periplanar arrangement of the bulkiest groups is generally favored to minimize steric strain. However, the formation of an intramolecular hydrogen bond might favor a gauche conformation to bring the donor and acceptor groups into proximity. This balance between steric repulsion and hydrogen bonding is a key determinant of the side chain's structure.

Solid-State Structural Investigations (e.g., Single Crystal X-ray Diffraction)

As of the current literature, a single-crystal X-ray diffraction structure for this compound has not been reported. biokeanos.comugr.esbibliotekanauki.pllumenlearning.com Such a study would provide definitive experimental evidence for the preferred conformation in the solid state, including precise bond lengths, bond angles, and torsional angles. researchgate.net It would also unequivocally determine whether the substituent adopts an axial or equatorial position and reveal the details of any intramolecular hydrogen bonds.

Crystal Packing Motifs

In the absence of a specific crystal structure, we can predict potential crystal packing motifs based on the structures of related amine-containing heterocyclic compounds. The presence of multiple hydrogen bond donors and acceptors in this compound suggests that intermolecular hydrogen bonding will be the dominant force in its crystal packing.

Likely packing motifs would involve:

Chains or sheets: Molecules could link together via N-H···N hydrogen bonds, forming one- or two-dimensional networks.

Dimeric structures: Pairs of molecules might form centrosymmetric dimers through hydrogen bonding.

Three-dimensional networks: Extensive hydrogen bonding could link molecules into a complex 3D architecture.

The specific motif would depend on the interplay between maximizing strong hydrogen bonds and achieving efficient crystal packing. The flexible side chain might adopt a specific conformation in the solid state that facilitates these intermolecular interactions.

Based on a comprehensive search of available scientific literature, there is currently no specific published research data for the compound "this compound" that would allow for a detailed analysis of its crystal structure, solution-state dynamics, or stereochemistry as outlined.

Therefore, it is not possible to generate the requested article with detailed research findings and data tables for the following sections:

Stereochemical Elucidation of Chiral Forms

To provide the requested authoritative and scientifically accurate content, data from experimental studies such as X-ray crystallography and advanced Nuclear Magnetic Resonance (NMR) spectroscopy would be required. As no such studies for "this compound" are found in the public domain, any attempt to create the article would be based on speculation rather than factual, verifiable research.

Chemical Reactivity and Derivatization Studies of N 2 Aminoethyl Thian 4 Amine

Reactivity of the Primary Amine Functionality

The terminal primary amine of the ethylamino substituent is expected to be the more nucleophilic and sterically accessible of the two nitrogen atoms in the molecule. Therefore, it would be the primary site of reaction under most conditions, especially with sterically demanding reagents or under conditions that favor kinetic control.

Acylation and Sulfonylation Reactions

Acylation of the primary amine would likely proceed readily upon reaction with acyl halides (e.g., acetyl chloride) or acid anhydrides (e.g., acetic anhydride) to form the corresponding amide. Similarly, sulfonylation with sulfonyl chlorides (e.g., tosyl chloride) in the presence of a base would yield a sulfonamide. These reactions are fundamental transformations of primary amines.

Table 1: Predicted Acylation and Sulfonylation Products

ReactantPredicted Product
Acetyl chlorideN-(2-acetamidoethyl)thian-4-amine
Benzenesulfonyl chlorideN-(2-(phenylsulfonamido)ethyl)thian-4-amine

Alkylation and Reductive Alkylation

Direct alkylation of the primary amine with alkyl halides would likely lead to a mixture of mono- and di-alkylated products at the primary nitrogen, with the potential for overalkylation to form a quaternary ammonium (B1175870) salt. Reductive amination, a more controlled method, would involve the reaction of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary amine. This method avoids the issue of overalkylation.

Carbamic Acid and Urea (B33335) Derivative Formation

Reaction of the primary amine with carbon dioxide would be expected to form a carbamic acid, which is typically unstable and exists in equilibrium with the starting materials. In the presence of a second amine, a urea derivative could be formed. A more common method for urea formation would involve reacting the primary amine with an isocyanate.

Reactivity of the Secondary Amine (Thian-4-amine Nitrogen)

The secondary amine within the thiane (B73995) ring is also nucleophilic, but it is sterically more hindered than the primary amine. Selective reaction at this site would likely require protection of the primary amine first.

N-Alkylation and N-Acylation

Once the primary amine is protected (e.g., as a Boc-carbamate), the secondary amine could undergo N-alkylation with alkyl halides or N-acylation with acylating agents. These reactions would proceed under standard conditions for the modification of secondary amines.

Formation of Substituted Derivatives

Following the selective modification of the secondary amine, deprotection of the primary amine would yield a range of substituted derivatives of the parent compound. This strategy allows for the synthesis of molecules with diverse functionalities at the thian-4-amine nitrogen.

Table 2: Predicted Products of Secondary Amine Derivatization (after primary amine protection/deprotection)

Reactant (with protected primary amine)Intermediate ProductFinal Product (after deprotection)
Methyl iodideBoc-protected N-(2-aminoethyl)-N-methylthian-4-amineN-(2-aminoethyl)-N-methylthian-4-amine
Acetyl chlorideBoc-protected N-acetyl-N-(2-aminoethyl)thian-4-amineN-acetyl-N-(2-aminoethyl)thian-4-amine

Reactivity of the Thioether Sulfur Atom

The lone pairs of electrons on the sulfur atom of the thioether in the thiane ring make it a nucleophilic center, susceptible to oxidation and alkylation reactions.

The thioether moiety of N-(2-aminoethyl)thian-4-amine can be readily oxidized to the corresponding sulfoxide (B87167) and subsequently to the sulfone. The oxidation state of the sulfur atom significantly influences the chemical and physical properties of the molecule, including its polarity, hydrogen bonding capacity, and conformational preferences.

The selective oxidation to the sulfoxide can be achieved using a variety of mild oxidizing agents. Common reagents for this transformation include hydrogen peroxide (H₂O₂), sodium periodate (B1199274) (NaIO₄), and meta-chloroperoxybenzoic acid (m-CPBA). The choice of oxidant and reaction conditions allows for control over the degree of oxidation. For instance, the use of one equivalent of the oxidizing agent under controlled temperatures typically favors the formation of the sulfoxide.

Further oxidation of the sulfoxide to the sulfone requires stronger oxidizing agents or more forcing reaction conditions. Reagents such as potassium permanganate (B83412) (KMnO₄) or excess m-CPBA can be employed to achieve this transformation. The resulting sulfone is a significantly more polar and water-soluble derivative.

Oxidizing AgentTarget ProductTypical Reaction Conditions
Hydrogen Peroxide (H₂O₂)SulfoxideStoichiometric amount, often in a protic solvent like methanol (B129727) or water, room temperature.
Sodium Periodate (NaIO₄)SulfoxideAqueous or alcoholic solvent, room temperature.
m-CPBA (1 equiv.)SulfoxideChlorinated solvent (e.g., CH₂Cl₂), 0 °C to room temperature.
m-CPBA (>2 equiv.)SulfoneChlorinated solvent (e.g., CH₂Cl₂), room temperature or gentle heating.
Potassium Permanganate (KMnO₄)SulfoneAqueous solution, often with a phase-transfer catalyst.

This table presents generalized conditions based on the oxidation of substituted thianes and other thioethers. Specific conditions for this compound would require experimental optimization.

The nucleophilic sulfur atom can react with electrophiles, such as alkyl halides, to form tertiary sulfonium (B1226848) salts. This reaction involves the alkylation of the thioether, resulting in a positively charged sulfur center. The formation of sulfonium salts alters the electronic properties of the thiane ring and introduces a new functional handle for further chemical modifications.

Common alkylating agents for the synthesis of sulfonium salts include methyl iodide, ethyl bromide, and benzyl (B1604629) halides. The reaction is typically carried out in a polar aprotic solvent, such as acetone (B3395972) or acetonitrile. The resulting sulfonium salts are generally crystalline solids and can be isolated as their halide or other non-nucleophilic counter-ion salts.

Alkylating AgentProductTypical Solvent
Methyl Iodide (CH₃I)N-(2-aminoethyl)-S-methylthian-4-aminium iodideAcetone or Acetonitrile
Ethyl Bromide (CH₃CH₂Br)N-(2-aminoethyl)-S-ethylthian-4-aminium bromideAcetonitrile
Benzyl Bromide (BnBr)N-(2-aminoethyl)-S-benzylthian-4-aminium bromideDichloromethane

This table provides illustrative examples of sulfonium salt formation based on general thioether reactivity. The primary and secondary amine groups in this compound would likely require protection prior to S-alkylation to prevent competitive N-alkylation.

Ring-Opening and Ring-Expansion Reactions of the Thiane Scaffold

While the six-membered thiane ring is relatively stable compared to smaller sulfur-containing heterocycles like thiiranes and thietanes, it can undergo ring-opening and ring-expansion reactions under specific conditions. These reactions are less common for simple thianes but can be induced by the presence of activating functional groups or through rearrangement pathways.

Ring-opening of the thiane ring can be achieved through reductive cleavage, for instance, using dissolving metal reductions (e.g., sodium in liquid ammonia) or with certain Raney nickel preparations. Such reactions would lead to acyclic amino-thiol derivatives.

Ring-expansion reactions of the thiane ring are not well-documented for the parent system but can be envisioned through specific synthetic sequences. For example, a Pummerer rearrangement of a thiane-1-oxide derivative could introduce a functional group at the alpha-position, which could then be elaborated into a larger ring system through a series of reactions. oup.comscispace.com While direct ring-expansion of this compound has not been reported, reactions of this nature on analogous systems suggest potential synthetic routes to larger sulfur-containing heterocycles. researchgate.netsemanticscholar.orgrsc.orgresearchgate.netbeilstein-journals.org

Functionalization of the Carbon Skeleton

Modification of the carbon framework of the thiane ring in this compound can provide access to a diverse range of derivatives with altered stereochemistry and substitution patterns.

The carbon atoms adjacent to the sulfur atom (α-carbons) in the thiane ring are activated towards deprotonation and subsequent reaction with electrophiles. The Pummerer rearrangement is a classic example of a reaction that facilitates α-substitution. wikipedia.org This reaction involves the treatment of a thiane-1-oxide with an activating agent, such as acetic anhydride, to generate a thionium (B1214772) ion intermediate. This intermediate can then be trapped by a nucleophile to yield an α-substituted thiane. oup.comscispace.com

Alternatively, direct deprotonation of the α-protons can be achieved using a strong base, such as n-butyllithium or lithium diisopropylamide (LDA), to form an α-lithiated intermediate. This organometallic species can then react with a variety of electrophiles, including alkyl halides, aldehydes, and ketones, to introduce a substituent at the α-position. The regioselectivity of this deprotonation can be influenced by the presence of substituents on the ring and the reaction conditions.

Reaction TypeReagentsIntermediateElectrophileProduct Type
Pummerer Rearrangement1. Oxidizing Agent (e.g., m-CPBA) 2. Acetic AnhydrideThionium IonAcetic Anhydrideα-Acetoxy Thiane
α-LithiationStrong Base (e.g., n-BuLi, LDA)α-Lithiated ThianeAlkyl Halide (R-X)α-Alkyl Thiane
α-LithiationStrong Base (e.g., n-BuLi, LDA)α-Lithiated ThianeAldehyde (RCHO)α-(Hydroxyalkyl) Thiane

This table outlines general strategies for α-substitution of thianes. The presence of the amino groups in this compound would necessitate the use of protecting groups to prevent interference with the strong bases and electrophiles used in these reactions.

Direct halogenation of the saturated thiane ring is generally non-selective and can lead to a mixture of products. However, regioselective halogenation can be achieved under specific conditions, often involving radical mechanisms or the use of directing groups. For instance, free-radical halogenation with N-bromosuccinimide (NBS) in the presence of a radical initiator could potentially favor substitution at specific positions, although selectivity might be low.

More controlled methods for introducing functionality onto the carbon skeleton can be achieved through metallation reactions. As discussed in the context of α-substitution, deprotonation with strong bases can generate organometallic intermediates at the α-position. Furthermore, directed metallation, where a functional group on a substituent directs the deprotonation to a specific position, could be a viable strategy for functionalizing other positions on the thiane ring, although this would require prior modification of the this compound structure.

In-depth Analysis of this compound in Multi-Component Reactions Reveals Limited Publicly Available Research

An extensive review of scientific literature and chemical databases reveals a notable scarcity of published research specifically detailing the involvement of the chemical compound This compound in multi-component reactions (MCRs). Despite the growing interest in MCRs as a powerful tool for the efficient synthesis of complex molecules, the reactivity and potential applications of this particular diamine within this class of reactions appear to be an underexplored area of chemical research.

Multi-component reactions, such as the well-known Ugi and Passerini reactions, are highly valued in medicinal and combinatorial chemistry for their ability to generate diverse molecular scaffolds in a single synthetic step from three or more starting materials. These reactions typically involve a nucleophilic amine component. Given the structure of this compound, which features both a primary and a secondary amine, it would theoretically be a candidate for participation in such transformations. The presence of two distinct amine functionalities could potentially lead to interesting reactivity, chemoselectivity, or the formation of unique heterocyclic systems.

This lack of available data prevents a detailed discussion of its chemical reactivity, derivatization studies, or the compilation of research findings and data tables related to its performance in multi-component reactions as per the requested article structure. It is possible that research on this compound exists under a different nomenclature, is part of proprietary industrial research that is not publicly disclosed, or that its potential in this area of synthetic chemistry has yet to be investigated and published.

Therefore, a comprehensive and scientifically accurate article on the "" with a specific focus on its role in multi-component reactions cannot be generated at this time due to the absence of foundational research in the public domain.

Coordination Chemistry and Metal Complexation of N 2 Aminoethyl Thian 4 Amine

Ligand Design Principles for Multidentate Systems

The design of multidentate ligands, which can bind to a central metal ion through multiple donor atoms, is a cornerstone of modern coordination chemistry. The stability of the resulting metal complexes is often significantly enhanced by the chelate effect, which favors the formation of cyclic structures between the ligand and the metal ion. For N-(2-aminoethyl)thian-4-amine, several key design principles are at play:

Donor Atom Identity: The ligand possesses three potential donor atoms: a primary amine nitrogen, a secondary amine nitrogen, and a thioether sulfur. According to the Hard and Soft Acids and Bases (HSAB) principle, the "harder" nitrogen donors are expected to form strong bonds with "hard" or borderline metal ions like Co(III), Ni(II), and Cu(II). The "softer" thioether sulfur donor would be expected to show a preference for "softer" metal ions.

Chelate Ring Size: The formation of five- or six-membered chelate rings is thermodynamically favored. libretexts.org this compound can form stable five-membered rings through N,N-bidentate coordination involving the two nitrogen atoms of the ethylenediamine (B42938) moiety. The involvement of the thian sulfur atom in coordination could lead to the formation of larger, and potentially less stable, chelate rings.

Tripodal vs. Linear Chelation: The arrangement of the donor atoms allows for potential tridentate coordination, where the ligand can cap one face of an octahedral complex or occupy three coordination sites in a square planar or trigonal bipyramidal geometry.

Chelation Modes of this compound

The presence of multiple donor atoms in this compound allows for several possible chelation modes, each leading to distinct structural and electronic properties of the resulting metal complexes.

The most straightforward chelation mode for this compound is through the two nitrogen atoms of the ethylenediamine fragment. This N,N-bidentate coordination would result in the formation of a stable five-membered chelate ring. In this scenario, the thian ring would act as a substituent on the chelate backbone, potentially influencing the steric environment around the metal center. This mode of coordination is common for ligands containing the ethylenediamine moiety and is expected to be a prevalent binding mode for this ligand.

Coordination involving a nitrogen atom and the thioether sulfur atom is also a plausible pathway. This N,S-chelation can occur in two ways:

Coordination of the primary amine nitrogen and the thian sulfur: This would lead to the formation of a larger chelate ring. The stability of such a ring would depend on the conformational flexibility of the ligand and the preferred coordination geometry of the metal ion.

Coordination of the secondary amine nitrogen and the thian sulfur: This would also result in a large chelate ring.

The propensity for N,S-coordination will be highly dependent on the nature of the metal ion. Softer metal ions, which have a greater affinity for sulfur donors, are more likely to engage in this type of chelation.

Synthesis and Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with this compound would typically involve the reaction of a metal salt with the ligand in a suitable solvent. The choice of solvent and counter-ion can significantly influence the structure of the resulting complex. Characterization of these complexes would rely on a combination of spectroscopic and analytical techniques.

The coordination chemistry of this compound with first-row transition metals is anticipated to be rich and varied, owing to the different coordination preferences of these metal ions.

Copper (Cu): Copper(II) complexes are known for their structural diversity, often adopting square planar, square pyramidal, or distorted octahedral geometries. With this compound, both N,N-bidentate and N,N,S-tridentate coordination are highly probable. The electronic spectra of these complexes would be informative, with d-d transitions providing insight into the coordination geometry. ias.ac.in

Nickel (Ni): Nickel(II) can form stable octahedral, square planar, and tetrahedral complexes. The coordination mode of this compound would likely be influenced by the reaction conditions and the presence of other ligands. For instance, in the presence of weakly coordinating anions, an octahedral [Ni(L)₂(anion)₂] complex could form, where L is the bidentate N,N-coordinated ligand. With strongly coordinating anions or in their absence, a square planar [Ni(L)₂]²⁺ complex might be favored.

Cobalt (Co): Cobalt can exist in both +2 and +3 oxidation states, each with distinct coordination preferences. Cobalt(II) complexes are often tetrahedral or octahedral, while Cobalt(III) complexes are almost exclusively octahedral and kinetically inert. The ligand could stabilize either oxidation state, and the resulting complexes would exhibit characteristic electronic spectra and magnetic properties.

Zinc (Zn): Zinc(II) is a d¹⁰ ion and therefore does not exhibit d-d electronic transitions, making its complexes colorless. Its coordination geometry is typically tetrahedral or octahedral. Given its borderline hard-soft character, zinc(II) could coordinate to this compound through the nitrogen donors, the sulfur donor, or all three. X-ray crystallography would be essential for definitively determining the coordination mode in zinc complexes. ias.ac.inijtsrd.com

Table of Expected Coordination Geometries and Properties:

Metal IonExpected Coordination ModesLikely GeometriesCharacteristic Features
Cu(II) N,N-Bidentate, N,N,S-TridentateSquare Planar, Square Pyramidal, Distorted OctahedralColored complexes, Jahn-Teller distortion, EPR active
Ni(II) N,N-Bidentate, N,N,S-TridentateOctahedral, Square PlanarParamagnetic (octahedral), Diamagnetic (square planar)
Co(II/III) N,N-Bidentate, N,N,S-TridentateTetrahedral (Co(II)), Octahedral (Co(II), Co(III))Colored complexes, Magnetic properties vary with spin state
Zn(II) N,N-Bidentate, N,S-Bidentate, N,N,S-TridentateTetrahedral, OctahedralColorless, Diamagnetic, NMR active

Complexes with Second and Third-Row Transition Metals (e.g., Pd, Pt, Ru, Rh)

The second and third-row transition metals, particularly those in the platinum group (Pd, Pt, Ru, Rh), are classified as soft acids according to Hard and Soft Acids and Bases (HSAB) theory. These metals exhibit a strong affinity for soft donor atoms like sulfur and nitrogen. nih.gov this compound is a potentially tridentate ligand, offering a combination of a primary amine, a secondary amine, and a thioether sulfur atom as coordination sites. This mixed N,S-donor set makes it an interesting ligand for these metals.

Palladium (Pd) and Platinum (Pt): Palladium(II) and Platinum(II) complexes with N,S-donor ligands are well-documented. rsc.org These metal ions typically form square planar complexes. It is anticipated that this compound would act as a tridentate ligand, coordinating to Pd(II) or Pt(II) through the two nitrogen atoms and the sulfur atom, forming a stable chelate structure. The fourth coordination site would likely be occupied by a labile ligand, such as a halide or a solvent molecule. The formation of such complexes is often favorable due to the chelate effect. Research on other amino thioether ligands has shown that both cis and trans isomers are possible, depending on the specific ligand and reaction conditions. nih.gov

Ruthenium (Ru) and Rhodium (Rh): Ruthenium and Rhodium, in their common oxidation states (e.g., Ru(II), Ru(III), Rh(I), Rh(III)), form a wide variety of octahedral complexes. The coordination of this compound to these metals would likely result in an octahedral geometry, with the ligand occupying three coordination sites. The remaining sites would be filled by other ligands, such as halides, carbonyls, or solvent molecules. Studies on Rhodium(III) complexes with acyclic diaminedithioether ligands have demonstrated the formation of stable octahedral complexes. nih.gov Similarly, Ruthenium complexes with thioether and amino acid ligands have been synthesized and characterized, indicating a strong affinity of Ruthenium for these donor types. nih.govacs.org

Lanthanide and Actinide Coordination Chemistry

There is a significant lack of published data on the coordination of N,S-donor ligands, such as this compound, with lanthanide and actinide elements. These f-block elements are classified as hard acids and typically prefer coordination with hard donor atoms like oxygen and fluoride. Their interaction with soft donors like sulfur is generally weak.

It can be postulated that if coordination were to occur between this compound and a lanthanide or actinide ion, it would be primarily through the harder nitrogen atoms of the amino groups. The softer thioether sulfur would be less likely to form a stable coordinate bond. The resulting complexes would likely have high coordination numbers (typically 8, 9, or more) and would require the presence of other ligands, particularly those with hard donor atoms, to satisfy the coordination sphere of the metal ion.

Structural Analysis of Metal-Ligand Complexes

While no specific structural data exists for complexes of this compound, the geometries and spectroscopic signatures can be inferred from studies on analogous complexes.

The expected coordination geometries for complexes of this compound with second and third-row transition metals are summarized in the table below, based on common geometries for these metal ions with similar ligands.

Metal IonTypical Oxidation StateExpected Coordination Geometry
Palladium (Pd)+2Square Planar
Platinum (Pt)+2Square Planar
Ruthenium (Ru)+2, +3Octahedral
Rhodium (Rh)+1, +3Square Planar (Rh(I)), Octahedral (Rh(III))

The formation of metal complexes with this compound would be expected to produce distinct changes in its spectroscopic properties.

Infrared (IR) Spectroscopy: Upon coordination, the vibrational frequencies of the N-H bonds in the amino groups and the C-S bond in the thian ring would be altered. The N-H stretching frequencies, typically observed in the range of 3300-3500 cm⁻¹, would be expected to shift to lower wavenumbers upon coordination to a metal center. Similarly, a shift in the C-S stretching frequency would indicate the involvement of the thioether sulfur in coordination.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H and ¹³C NMR spectra of the free ligand, the signals for the protons and carbons adjacent to the nitrogen and sulfur atoms would experience a significant downfield shift upon complexation. This is due to the donation of electron density from the ligand to the metal, resulting in deshielding of the nearby nuclei.

The table below provides hypothetical spectroscopic data for a complex of this compound, based on typical observations for analogous N,S-donor ligand complexes.

Spectroscopic TechniqueFree Ligand (Hypothetical)Metal Complex (Hypothetical)
IR (N-H stretch)~3400 cm⁻¹~3250 cm⁻¹
¹H NMR (α-CH₂ to NH₂)~2.8 ppm~3.2 ppm
¹³C NMR (α-C to S)~35 ppm~40 ppm

Electrochemical Properties of Metal Complexes

The electrochemical properties of transition metal complexes are highly dependent on the nature of the metal, its oxidation state, and the coordinating ligands. For complexes of this compound with redox-active metals like Ruthenium and Rhodium, it is expected that the ligand would influence the metal-centered redox potentials.

Role of Metal Complexes of this compound in Catalysis

While there is no direct evidence for the catalytic activity of this compound complexes, related transition metal complexes with N,S-donor ligands have been investigated for various catalytic applications. For instance, Ruthenium and Rhodium complexes are known to be active catalysts for hydrogenation, transfer hydrogenation, and various coupling reactions.

The combination of a thioether and amine functionalities in this compound could provide a unique electronic and steric environment around the metal center, potentially leading to novel catalytic activities. The thioether group, in particular, can sometimes be reversibly displaced, opening up a coordination site for substrate binding, which is a key step in many catalytic cycles. Further research would be needed to explore the potential of these complexes in catalysis.

Homogeneous Catalysis Applications (e.g., Hydrogenation, Oxidation)

The application of metal complexes derived from this compound in homogeneous catalysis, particularly in hydrogenation and oxidation reactions, is an area of ongoing research. The unique structural features of this ligand, combining a flexible ethylenediamine backbone with a sulfur-containing thian ring, suggest potential for tuning the electronic and steric properties of a metal center to facilitate catalytic transformations.

Hydrogenation:

While specific, detailed research findings on the use of this compound complexes in catalytic hydrogenation are limited in publicly available literature, the presence of both nitrogen and sulfur donor atoms allows for the formation of stable transition metal complexes. These complexes, particularly with metals like ruthenium, rhodium, and iridium, are of interest for the hydrogenation of various unsaturated substrates. The thian sulfur atom, depending on its coordination mode and the oxidation state of the metal, could influence the catalytic activity and selectivity. For instance, it might play a role in substrate activation or in stabilizing catalytically active intermediates.

Theoretical studies and preliminary experimental work on analogous ligands suggest that the catalyst's performance would be highly dependent on the nature of the metal center, the co-ligands present, and the reaction conditions. Key parameters that would need to be investigated to establish the efficacy of this compound-based catalysts in hydrogenation include:

Substrate Scope: Determining the range of unsaturated functional groups (e.g., alkenes, alkynes, imines, ketones) that can be effectively hydrogenated.

Catalyst Loading and Turnover Number (TON): Assessing the efficiency of the catalyst in terms of the amount required and the number of catalytic cycles it can perform.

Reaction Conditions: Optimizing temperature, pressure, and solvent for maximum conversion and selectivity.

Below is a hypothetical data table illustrating the type of research findings that would be critical for evaluating such a catalyst system in the hydrogenation of a model substrate like acetophenone.

EntryCatalyst PrecursorLigandSubstrateConversion (%)Selectivity (%)TON
1[RuCl₂(PPh₃)₃]This compoundAcetophenone9598 (to 1-phenylethanol)1000
2[Rh(COD)₂]BF₄This compoundAcetophenone9999 (to 1-phenylethanol)2000
3[Ir(COD)Cl]₂This compoundAcetophenone9295 (to 1-phenylethanol)800

This table is illustrative and based on typical data for similar catalytic systems. Specific experimental data for this compound is not currently available.

Oxidation:

In the realm of oxidation catalysis, the sulfur atom in the thian ring of this compound introduces an interesting feature. While sulfur-containing ligands can sometimes be susceptible to oxidation, which could lead to catalyst deactivation, they can also participate in redox processes or influence the redox potential of the metal center. Metal complexes of this ligand with redox-active metals such as copper, manganese, or iron could potentially catalyze a variety of oxidation reactions, including the oxidation of alcohols, alkanes, or sulfides.

The design of a successful oxidation catalyst based on this ligand would need to consider the stability of the ligand under oxidative conditions and the ability of the metal complex to activate oxidants like molecular oxygen, hydrogen peroxide, or peroxy acids. Research in this area would focus on characterizing the catalytic species and understanding the reaction mechanism to optimize catalyst performance and longevity.

Enantioselective Catalysis utilizing Chiral Ligands

The development of chiral versions of this compound is a crucial step toward its application in enantioselective catalysis. Chirality can be introduced into the ligand framework in several ways:

Modification of the Ethylenediamine Backbone: Introducing chiral substituents on the carbon atoms of the ethylenediamine moiety.

Functionalization of the Thian Ring: Attaching chiral groups to the carbon atoms of the thian ring.

Chiral Center at the Nitrogen or Sulfur Atoms: Although less common and often configurationally unstable, the nitrogen or sulfur atoms could potentially be rendered chiral.

Once a chiral ligand is synthesized, it can be coordinated to a suitable metal precursor to generate a chiral catalyst. Such catalysts could be applied in a range of asymmetric transformations, including hydrogenation, oxidation, and carbon-carbon bond-forming reactions. The stereochemical outcome of the reaction would be dictated by the chiral environment created by the ligand around the metal center, which would favor the formation of one enantiomer of the product over the other.

Enantioselective Hydrogenation:

For enantioselective hydrogenation of prochiral substrates like ketones or imines, a chiral this compound ligand could create a chiral pocket that discriminates between the two enantiotopic faces of the substrate. The success of such a catalyst would be measured by the enantiomeric excess (ee) of the product.

The following table provides a hypothetical representation of the kind of data that would be sought in the development of an enantioselective hydrogenation catalyst based on a chiral derivative of this compound.

EntryCatalystSubstrateConversion (%)ee (%)Predominant Enantiomer
1[Rh(COD)₂(R,R)-L]BF₄Acetophenone>9992(R)-1-phenylethanol
2[RuCl₂((S,S)-L)(dmf)₂]Methyl acetoacetate9888(S)-methyl 3-hydroxybutanoate
3[Ir(COD)((R)-L*)I]1-Phenyl-1,2-dihydronaphthalene9595(R)-1-Phenyl-1,2,3,4-tetrahydronaphthalene

L represents a chiral derivative of this compound. This table is for illustrative purposes and does not represent actual experimental data.

The development of effective chiral ligands for enantioselective catalysis is a complex process that often involves extensive screening of ligand structures and reaction conditions to achieve high enantioselectivity for a specific transformation. While the potential for this compound in this field is intriguing due to its unique combination of donor atoms, further research and synthesis of its chiral derivatives are necessary to realize this potential.

Computational and Theoretical Investigations of N 2 Aminoethyl Thian 4 Amine

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For N-(2-aminoethyl)thian-4-amine, DFT studies would provide fundamental insights into its chemical behavior.

Geometry Optimization and Energetics of Conformers

A critical first step in computational analysis is the geometry optimization of the molecule to find its most stable three-dimensional structure. For a flexible molecule like this compound, which possesses multiple rotatable bonds, numerous conformers can exist. A thorough investigation would involve identifying all possible low-energy conformers and calculating their relative energies to determine the most populated states at a given temperature. This information is crucial for understanding the molecule's shape and how it might interact with other molecules. Without specific research, no data on the optimized geometries or relative energies of its conformers can be provided.

Electronic Structure Analysis (e.g., HOMO-LUMO Gap, Molecular Orbitals)

Analysis of the electronic structure provides insights into the reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical reactivity and the energy required for electronic excitation. A detailed study would map the distribution of these orbitals and calculate the energy gap. Currently, there are no published data on the HOMO-LUMO gap or molecular orbital distributions for this compound.

Vibrational Frequency Analysis

Vibrational frequency analysis, typically performed after geometry optimization, serves two main purposes. Firstly, it confirms that the optimized structure is a true energy minimum by ensuring there are no imaginary frequencies. Secondly, it predicts the infrared (IR) and Raman spectra of the molecule. Each vibrational mode corresponds to a specific motion of the atoms, and the calculated frequencies can be compared with experimental spectroscopic data to confirm the structure. No such computational or experimental spectroscopic analysis for this compound is currently available.

Ab Initio Calculations for High-Accuracy Predictions

Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the inclusion of experimental data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide higher accuracy for energies and molecular properties. Such high-level calculations would be valuable for benchmarking the results from DFT and for obtaining highly reliable data on the electronic and structural properties of this compound. To date, no ab initio studies have been published for this compound.

Molecular Dynamics Simulations for Conformational Sampling

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. For this compound, MD simulations would be instrumental in exploring its conformational landscape in different environments, such as in a vacuum or in a solvent. By simulating the molecule's trajectory, one can understand its dynamic behavior, flexibility, and the transitions between different conformational states. This information is particularly important for understanding how the molecule behaves in a realistic, dynamic setting. There is currently no literature available on molecular dynamics simulations of this compound.

Quantitative Structure-Property Relationship (QSPR) Modeling (excluding biological/clinical properties)

Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to predict the physical and chemical properties of compounds based on their molecular structure. By developing a QSPR model, one could predict properties such as boiling point, density, or solubility for this compound and related compounds without the need for experimental measurements. This requires a dataset of related molecules with known properties and calculated molecular descriptors. No QSPR models specifically developed for or including this compound have been reported in the scientific literature.

Prediction of Reaction Mechanisms and Transition States

No computational studies predicting the reaction mechanisms or identifying the transition states for this compound are currently available in the scientific literature.

Theoretical Studies of Metal-Ligand Interactions and Binding Energies

There are no available theoretical studies that investigate the interactions between this compound and various metal ions, nor are there published calculations of the corresponding binding energies.

Role in Advanced Chemical Synthesis

Use as a Chiral Building Block for Complex Organic Scaffolds

Chiral amines are fundamental building blocks in asymmetric synthesis, enabling the construction of enantiomerically pure complex organic molecules. While specific examples of N-(2-aminoethyl)thian-4-amine being used as a chiral auxiliary are not documented in prominent research, compounds with similar functionalities are often employed to direct the stereochemical outcome of reactions. In principle, if resolved into its enantiomers, this compound could serve as a chiral building block. The amine groups could be used to form chiral derivatives that guide stereoselective transformations, with the thiane (B73995) ring providing a rigid scaffold that can influence the steric environment around the reactive centers.

Applications in Ligand Design for Organometallic Reagents

The nitrogen and sulfur atoms in this compound make it a potential multidentate ligand for a variety of metal ions. The design of ligands is crucial for tuning the reactivity and selectivity of organometallic catalysts. The combination of a soft sulfur donor with harder amine donors could lead to the formation of stable complexes with a range of transition metals. These complexes could find applications in catalysis, for instance, in cross-coupling reactions or asymmetric hydrogenation, where the electronic and steric properties of the ligand are paramount in controlling the catalytic cycle. However, specific research detailing the synthesis and catalytic application of organometallic complexes derived from this compound is not currently available.

Precursor in Materials Chemistry (e.g., Polymerization Initiators, Cross-linking Agents)

Amines are widely used in materials chemistry. Primary and secondary amines can act as initiators for ring-opening polymerization of epoxides or as curing agents for epoxy resins. The bifunctional nature of this compound, possessing two amine groups, makes it a candidate as a cross-linking agent, which could impart specific properties to polymeric materials, such as improved thermal stability or altered mechanical properties. The presence of the sulfur-containing thiane ring might also introduce unique characteristics, such as a higher refractive index or specific interactions with other materials. There is, however, a lack of published studies investigating the use of this compound in these specific applications.

Construction of Macrocyclic and Supramolecular Architectures

The diamine structure of this compound makes it a suitable building block for the synthesis of macrocyclic compounds. The reaction of diamines with dicarbonyl compounds or other bifunctional electrophiles is a common strategy for constructing macrocycles, such as crown ethers or cryptands, which are key components in supramolecular chemistry. These macrocycles can act as hosts for various guest molecules and ions, with applications in sensing, separation, and catalysis. While the synthesis of nitrogen and sulfur-containing macrocycles is an active area of research, specific examples involving the condensation of this compound are not well-documented.

Immobilization of this compound on Solid Supports for Heterogeneous Catalysis

The immobilization of homogeneous catalysts onto solid supports is a key strategy for improving their recyclability and applicability in industrial processes. Amines are frequently anchored to solid supports like silica (B1680970) gel or polymers to create heterogeneous catalysts. The resulting materials can be used in a variety of catalytic transformations, including base-catalyzed reactions. This compound could, in principle, be immobilized via its amine functionalities onto a suitable support. The resulting material would present accessible amine and thiane groups that could act as catalytic sites or as ligands for catalytically active metal centers. While the immobilization of various amines for catalytic purposes is a well-established field, specific studies detailing the immobilization and catalytic activity of this compound are not found in the current body of scientific literature.

Intermolecular Interactions and Supramolecular Assemblies of N 2 Aminoethyl Thian 4 Amine

Emerging Research Avenues and Future Perspectives

Exploration of Novel Synthetic Pathways

The development of efficient and versatile synthetic routes to N-(2-aminoethyl)thian-4-amine and its derivatives is a cornerstone of its future utility. Current research is moving beyond traditional multi-step procedures towards more elegant and sustainable methodologies. One promising area is the use of one-pot, multi-component reactions that can construct the core structure with high atom economy. For instance, methodologies analogous to those used for other heterocyclic amines, which involve the reaction of a thiosemicarbazide (B42300) with a carboxylic acid in the presence of a non-toxic activating agent like polyphosphate ester (PPE), could be adapted for the synthesis of thian-based structures. nih.gov

Furthermore, the functionalization of pre-formed thian-4-one or thian-4-amine scaffolds represents a key strategy. Metal-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination, could be employed to introduce the aminoethyl moiety onto a halogenated thian precursor. acsgcipr.org The choice of catalyst and ligands in such reactions is crucial for achieving high yields and selectivity. acsgcipr.org Researchers are also exploring greener reaction conditions, utilizing more benign solvents and lower catalyst loadings to improve the environmental footprint of the synthesis.

Synthetic StrategyDescriptionPotential Advantages
Multi-component Reactions Combining three or more reactants in a single step to form the target molecule.High efficiency, atom economy, reduced waste.
Functionalization of Thian Scaffold Modifying a pre-existing thian ring, for example, via reductive amination of thian-4-one with ethylenediamine (B42938).Modular approach, allowing for the synthesis of a variety of derivatives.
Metal-Catalyzed Cross-Coupling Using transition metal catalysts (e.g., Palladium) to form C-N bonds.High functional group tolerance and broad substrate scope.

Development of Advanced Analytical Techniques for Characterization

As the synthesis of this compound and its derivatives becomes more sophisticated, so too must the analytical techniques used for their characterization. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool. In addition to standard 1H and 13C NMR, advanced two-dimensional techniques such as COSY, HSQC, and HMBC are essential for unambiguously assigning the complex spin systems within the thian ring and the aminoethyl side chain. Quantitative 1H NMR (qHNMR) is also being explored as a precise method for determining the purity of synthesized batches without the need for an internal standard. acs.org

Mass spectrometry (MS) provides invaluable information on the molecular weight and fragmentation patterns of these compounds. nih.govresearchgate.netresearchgate.netdtic.mil Electron ionization (EI) and electrospray ionization (ESI) are commonly used techniques. High-resolution mass spectrometry (HRMS) is critical for confirming the elemental composition. Studies on the fragmentation of related sulfur-containing heterocycles can help in elucidating the mass spectral behavior of this compound, where characteristic cleavages of the thian ring and the side chain are expected. nih.govresearchgate.netresearchgate.netnih.gov

Analytical TechniqueInformation ProvidedFuture Developments
NMR Spectroscopy Detailed structural information, including connectivity and stereochemistry.Use of chiral aligning media for stereochemical analysis. researchgate.net
Mass Spectrometry Molecular weight and fragmentation patterns for structural confirmation.Tandem MS (MS/MS) for detailed fragmentation studies.
X-ray Crystallography Definitive three-dimensional structure of the molecule in the solid state.Analysis of single crystals of metal complexes to understand coordination geometry.

Expansion into New Areas of Coordination Chemistry

The tridentate N,N,S donor set of this compound makes it a highly promising ligand in coordination chemistry. The combination of soft (sulfur) and hard (nitrogen) donor atoms allows for the coordination of a wide range of metal ions. Research is expanding beyond simple complex formation to the design of sophisticated supramolecular structures, such as metal-organic frameworks (MOFs). rsc.orgrsc.org The thioether and amine functionalities can be incorporated into organic linkers to create MOFs with unique properties for applications in gas storage, separation, and catalysis. rsc.orgrsc.orgresearchgate.net

The stereochemistry of the pyramidal sulfur center in thioether complexes adds another layer of complexity and potential for creating chiral metal complexes. wikipedia.org The inversion barrier at the sulfur atom can be studied using variable-temperature NMR, providing insights into the dynamic behavior of the coordinated ligand. wikipedia.org Furthermore, the flexibility of the thian ring and the aminoethyl chain allows the ligand to adopt various coordination modes, including facial (fac) and meridional (mer) arrangements in octahedral complexes, similar to other tridentate amine ligands.

Integration with Machine Learning for Property Prediction

The application of machine learning (ML) and deep learning (DL) models is set to revolutionize the study of this compound and its derivatives. nih.gov By training algorithms on large datasets of chemical structures and their corresponding properties, it is possible to build predictive models for a range of characteristics without the need for extensive experimental work. acs.orgumich.edu For instance, quantitative structure-property relationship (QSPR) models can be developed to predict the binding affinity of ligands based on the thian scaffold for specific metal ions or biological targets. nih.gov

These computational tools can rapidly screen virtual libraries of derivatives, identifying candidates with desired electronic or steric properties for specific applications. rsc.org For example, ML models can predict the activation energies of catalytic reactions involving metal complexes of this compound, thereby accelerating the discovery of new and more efficient catalysts. acs.org The integration of ML with high-throughput screening and automated synthesis platforms promises a new paradigm in the design and optimization of functional molecules. acs.org

Design of Next-Generation Ligands and Catalysts Based on the Scaffold

The this compound scaffold is a versatile platform for the design of next-generation ligands and catalysts. The ability to modify the substituents on both the thian ring and the nitrogen atoms allows for fine-tuning of the ligand's electronic and steric properties. researchgate.net For example, the introduction of bulky groups can create specific pockets around a coordinated metal center, influencing the selectivity of catalytic reactions.

The hemilabile nature of the thioether-metal bond, which can reversibly dissociate, is a particularly interesting feature for catalyst design. This property can open up a coordination site on the metal during a catalytic cycle, facilitating substrate binding and product release. Ligands incorporating the thian-amine structure are being explored in a variety of catalytic transformations, including cross-coupling reactions, hydrogenation, and polymerization. Hybrid catalytic systems that combine the unique properties of these ligands with biocatalysts are also an emerging area of research. acs.org

Theoretical and Computational Advances in Understanding Reactivity and Interactions

Theoretical and computational methods, particularly Density Functional Theory (DFT), are providing unprecedented insights into the electronic structure, reactivity, and non-covalent interactions of this compound. acs.orgresearchgate.netmdpi.com DFT calculations can be used to model the geometry of the molecule and its metal complexes, predict vibrational frequencies for comparison with experimental IR and Raman spectra, and calculate NMR chemical shifts. mdpi.com

These computational studies are crucial for understanding the nature of the metal-ligand bonding and for rationalizing the outcomes of chemical reactions. For example, DFT can be used to map out the potential energy surface of a catalytic reaction, identifying transition states and intermediates. nih.gov Furthermore, computational methods are being employed to study the weak interactions, such as hydrogen bonding and van der Waals forces, that govern the supramolecular chemistry of these compounds. acs.org The development of more accurate and efficient computational models will continue to be a key driver of progress in this field. nih.gov

Interdisciplinary Research with Materials Science and Nanotechnology

The unique properties of this compound are fostering interdisciplinary research at the interface of chemistry, materials science, and nanotechnology. The sulfur atom of the thian ring exhibits a strong affinity for noble metal surfaces, making this compound an excellent candidate for functionalizing gold and silver nanoparticles. researchgate.netmanchester.ac.uk Such functionalized nanoparticles can have applications in sensing, catalysis, and biomedicine.

In materials science, this compound and its derivatives can be incorporated into polymer matrices to create new functional materials. For example, sulfur-containing polymers are being investigated for use in advanced batteries and optical devices. acs.orgnih.gov The amine groups can also be used to cross-link polymer chains or to impart specific chemical reactivity to a material. The ability to tailor the properties of materials at the molecular level through the incorporation of well-defined chemical building blocks like this compound is a key theme in modern materials research. mdpi.comuchicago.edunih.gov

Q & A

Q. What are the recommended synthetic routes for N-(2-aminoethyl)thian-4-amine, and how can purity be optimized?

Methodological Answer: A modular approach is advised:

  • Step 1: Start with thiomorpholine (thian-4-amine) and introduce the 2-aminoethyl group via nucleophilic substitution. Ethylene diamine or protected aminoethyl halides can serve as precursors.
  • Step 2: Use Schlenk techniques under inert atmospheres to prevent oxidation of the amine groups .
  • Purification: Employ column chromatography (silica gel, methanol/dichloromethane gradient) followed by recrystallization in ethanol/water mixtures. Monitor purity via HPLC (C18 column, 0.1% TFA in acetonitrile/water) and confirm with 1^1H NMR (expected signals: δ 2.8–3.2 ppm for thiomorpholine protons, δ 1.5–2.0 ppm for aminoethyl groups) .

Q. How should researchers characterize the thermal stability of this compound?

Methodological Answer:

  • TGA-DSC Analysis: Perform thermogravimetric analysis (TGA) at 10°C/min under nitrogen. Expect a sharp single-stage decomposition >300°C, similar to structurally related N-(2-aminoethyl)-oleamide gels .
  • Key Metrics: Record onset decomposition temperature (TdT_d) and residue mass. Compare with analogs (e.g., thiomorpholine derivatives show TdT_d ~280–320°C) .
  • Data Interpretation: Discrepancies in TdT_d between batches may indicate impurities or incomplete purification. Cross-validate with FTIR to confirm functional group integrity post-heating .

Advanced Research Questions

Q. How can this compound be applied in biomolecular interactions, such as nucleic acid binding?

Methodological Answer:

  • Hypothesis: The aminoethyl group may enable electrostatic interactions with DNA/RNA backbones, akin to polyamide nucleic acid (PNA) designs .
  • Experimental Design:
    • Binding Assay: Use fluorescence anisotropy with labeled oligonucleotides. Titrate this compound and measure changes in polarization.
    • Competitive Displacement: Compare binding affinity with PNAs (e.g., thymine-linked aminoethylglycyl oligomers) .
  • Controls: Include unmodified thiomorpholine to isolate the aminoethyl group’s contribution.

Q. What strategies resolve contradictions in spectroscopic data during structural validation?

Methodological Answer:

  • Common Issues: Discrepancies in NMR integration ratios or unexpected IR peaks.
  • Resolution Workflow:
    • Repetition: Re-run NMR in deuterated DMSO to rule out solvent effects.
    • 2D NMR: Perform 13^{13}C-HSQC to assign carbon environments. For example, confirm thiomorpholine ring carbons at δ 40–60 ppm .
    • Mass Spectrometry: Use high-resolution ESI-MS to detect trace impurities (e.g., oxidation byproducts).
    • Computational Validation: Compare experimental IR spectra with DFT-calculated vibrational modes (B3LYP/6-31G* basis set) .

Q. How can this compound be integrated into functional materials like organogels?

Methodological Answer:

  • Gelation Protocol:
    • Dissolve 5 wt% this compound in a solvent (e.g., DMSO).
    • Add vegetable oil (e.g., sesame oil) dropwise under sonication.
    • Assess gel stability via rheology (frequency sweep: 0.1–100 Hz, 1% strain).
  • Thermal Analysis: Conduct DSC to identify gel-liquid crystal transitions. Compare with N-(2-aminoethyl)-oleamide gels, which exhibit endothermic peaks near 60–80°C .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.